![molecular formula C15H24O B14335196 3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- CAS No. 104762-32-5](/img/structure/B14335196.png)
3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)-
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Overview
Description
3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- is a complex organic compound with a unique structure that includes a cyclohexene ring, a methanol group, and a methylenecyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methanol and methylenecyclopentyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: Various substituents can be introduced to the cyclohexene ring or the methylenecyclopentyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexene derivatives and methylenecyclopentyl compounds. Examples include:
- 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (1R)-rel-
- 3-Cyclohexene-1-carboxaldehyde, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)-
Uniqueness
The uniqueness of 3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and stereochemistry makes it a valuable compound for various applications.
Properties
CAS No. |
104762-32-5 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
[(1R)-4-methyl-1-[(1R)-1-methyl-2-methylidenecyclopentyl]cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C15H24O/c1-12-6-9-15(11-16,10-7-12)14(3)8-4-5-13(14)2/h6,16H,2,4-5,7-11H2,1,3H3/t14-,15-/m1/s1 |
InChI Key |
ABQWEWUFIHMKFJ-HUUCEWRRSA-N |
Isomeric SMILES |
CC1=CC[C@@](CC1)(CO)[C@@]2(CCCC2=C)C |
Canonical SMILES |
CC1=CCC(CC1)(CO)C2(CCCC2=C)C |
Origin of Product |
United States |
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